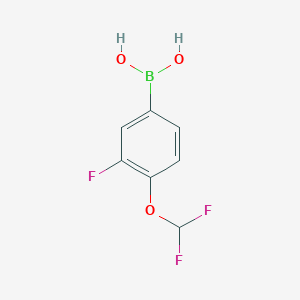

4-Difluoromethoxy-3-fluoro-benzeneboronic acid

Description

Table 1: Comparative Properties of Isomers

Key trends :

- Acidity : Ortho isomers are less acidic due to steric hindrance impeding deprotonation, whereas meta isomers exhibit enhanced acidity from inductive effects .

- Solid-state organization : Para isomers favor symmetric dimerization, while ortho isomers adopt twisted conformations to accommodate intramolecular interactions .

- Electronic effects : The para-difluoromethoxy group exerts stronger electron-withdrawing effects compared to meta, altering boronic acid reactivity in Suzuki-Miyaura couplings .

Properties

IUPAC Name |

[4-(difluoromethoxy)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-5-3-4(8(12)13)1-2-6(5)14-7(10)11/h1-3,7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEIDCGEZNIJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631185 | |

| Record name | [4-(Difluoromethoxy)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958451-69-9 | |

| Record name | [4-(Difluoromethoxy)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Difluoromethoxy-3-fluoro-benzeneboronic acid typically involves the reaction of 4-difluoromethoxy-3-fluorobenzene with a boron-containing reagent under specific conditions. One common method involves the use of a palladium-catalyzed borylation reaction, where the aromatic compound is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is a cornerstone for forming carbon-carbon bonds between aryl boronic acids and aryl halides. The compound’s boronic acid group enables participation in this reaction, while the difluoromethoxy group stabilizes intermediates via electron-withdrawing effects.

Typical Conditions

| Component | Details | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |

| Base | Na₂CO₃ or K₃PO₄ | |

| Solvent | DME, THF, or DMF | |

| Temperature | 80–100°C |

Key Findings

-

Biaryl products are formed with high regioselectivity due to the electron-deficient nature of the boronic acid substrate.

-

The difluoromethoxy group reduces side reactions (e.g., protodeboronation) by stabilizing the boronate intermediate .

Deaminative Coupling with Benzylamines

A metal-free method couples benzylamines with aryl boronic acids to form diarylmethanes. This reaction tolerates electron-withdrawing groups like difluoromethoxy .

Optimized Protocol

| Parameter | Value | Source |

|---|---|---|

| Reagent | Isoamyl nitrite (1.5 equiv) | |

| Base | Na₂CO₃ (1.0 equiv) | |

| Solvent | CH₃CN | |

| Reaction Time | 12–24 hours |

Outcomes

-

Products include diarylmethanes with substituents such as trifluoromethyl or nitro groups .

-

The reaction proceeds via a diazonium intermediate, with the boronic acid acting as a nucleophile .

Copper-Catalyzed Fluoroalkylation

The boronic acid group facilitates coupling with fluoroalkyl halides under copper catalysis, yielding fluorinated aromatic compounds .

Example Reaction

| Component | Role | Source |

|---|---|---|

| Aryl boronic acid | Nucleophile | |

| Ethyl bromofluoroacetate | Electrophile | |

| Catalyst | CuI/4,4′,4″-tri-tert-butyl-terpyridine | |

| Base | Cs₂CO₃ |

Results

-

Fluorinated acetic acid derivatives are synthesized in 52–90% yields .

-

Steric effects from the difluoromethoxy group may slow reaction rates but improve product stability .

Stability and Reactivity Trends

The compound’s stability under acidic/basic conditions and its compatibility with diverse reagents are critical for synthetic utility.

| Property | Observation | Source |

|---|---|---|

| Hydrolytic Stability | Stable in pH 7–9; decomposes in strong acids | |

| Thermal Stability | Decomposes above 150°C | |

| Solubility | Soluble in polar aprotic solvents (DMF, THF) |

Scientific Research Applications

Organic Synthesis

4-Difluoromethoxy-3-fluoro-benzeneboronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity enables it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is essential for creating biaryl compounds used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound is instrumental in drug development, particularly for diseases such as cancer and tuberculosis. It has been shown to inhibit key enzymes like lactate dehydrogenase, which is involved in cancer metabolism. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes .

Research indicates that this compound can form covalent bonds with specific molecular targets, thereby inhibiting enzyme activity. Its potential as an enzyme inhibitor makes it valuable in developing new drugs targeting various biological pathways .

Case Study 1: Enzyme Inhibition

A study focused on lactate dehydrogenase inhibition demonstrated that this compound exhibited significant inhibitory effects. The IC50 values indicated that this compound was more potent than several tested analogs, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Development of Tuberculosis Drugs

Research involving the synthesis of biphenyl analogs of the tuberculosis drug PA-824 revealed that compounds similar to this compound showed enhanced efficacy against Mycobacterium tuberculosis. Structure-activity relationship studies emphasized how modifications to the boronic acid moiety could significantly influence biological activity .

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-3-fluoro-benzeneboronic acid involves its ability to form covalent bonds with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-difluoromethoxy-3-fluoro-benzeneboronic acid can be contextualized by comparing it to analogous boronic acids (Table 1). Key differences lie in substituent electronic effects, steric profiles, and reactivity in cross-coupling reactions.

Table 1: Structural and Functional Comparison of Selected Boronic Acids

Electronic Effects

- Electron-Withdrawing Groups : The difluoromethoxy group (-OCHF₂) in 958451-69-9 provides stronger electron withdrawal than methoxy (-OCH₃) or hydroxymethyl (-CH₂OH), accelerating oxidative addition in palladium-catalyzed reactions .

- Cyano Substituents: Compounds like 871940-31-7 exhibit even greater electron withdrawal (-CN), but their utility is niche due to competing side reactions in protic solvents .

Steric and Solubility Considerations

- Bulkier Groups : 4-Benzyloxy-3-fluorophenylboronic acid (133057-83-7) suffers from steric hindrance, limiting its use in sterically demanding couplings .

- Polar Substituents : The hydroxymethyl group in 1082066-52-1 improves aqueous solubility but necessitates careful handling to avoid decomposition .

Biological Activity

4-Difluoromethoxy-3-fluoro-benzeneboronic acid (CAS: 958451-69-9) is a boronic acid derivative with notable biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in drug development, particularly as enzyme inhibitors and in the synthesis of biologically active molecules. The following article delves into its biological activity, mechanisms of action, and relevant studies highlighting its significance.

The primary mechanism of action for this compound involves its ability to form covalent bonds with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its substrate. This property is particularly valuable in the development of inhibitors for enzymes such as lactate dehydrogenase, which plays a critical role in cancer metabolism .

Applications in Research

This compound is utilized in various fields:

- Medicinal Chemistry : This compound is instrumental in developing drugs targeting diseases like cancer and tuberculosis. Its unique structure allows for exploring new biological activities and interactions.

- Organic Synthesis : It serves as a building block in synthesizing complex organic molecules, especially in pharmaceutical and agrochemical research .

- Proteomics : The compound is also used in proteomics research, aiding in the study of protein interactions and functions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other boronic acid derivatives is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Trifluoromethoxyphenylboronic acid | Trifluoromethoxy group | Similar enzyme inhibition |

| 3-Fluorophenylboronic acid | Lacks difluoromethoxy group | Less versatile |

| 4-Methoxyphenylboronic acid | Contains methoxy group | Different reactivity |

The presence of difluoromethoxy and fluoro groups in this compound enhances its reactivity and potential applications compared to these other compounds.

Case Study: Enzyme Inhibition

In a study examining the inhibition of lactate dehydrogenase using various boronic acids, it was found that this compound exhibited significant inhibitory effects. The IC50 values indicated that this compound was more potent than several analogs tested, suggesting its potential as a therapeutic agent in cancer treatment .

Synthesis and Structure-Activity Relationships

Research involving the synthesis of biphenyl analogues of tuberculosis drug PA-824 revealed that compounds with similar structural features to this compound demonstrated enhanced efficacy against Mycobacterium tuberculosis. The structure-activity relationship studies highlighted how modifications to the boronic acid moiety could influence biological activity significantly .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-difluoromethoxy-3-fluoro-benzeneboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling precursors, where halogenated intermediates (e.g., 3-fluoro-4-difluoromethoxy bromobenzene) undergo borylation. Key steps include:

- Use of Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF at 60–80°C .

- Optimization of boronating agents (e.g., bis(pinacolato)diboron) to minimize side reactions.

- Yield improvements (typically 60–75%) require inert atmosphere control and stoichiometric monitoring of intermediates via TLC/HPLC .

Q. How can purity and structural integrity be validated after synthesis?

- Methodological Answer :

- NMR Analysis : ¹⁹F NMR is critical for verifying difluoromethoxy (–OCF₂–) and aryl-F substituents. Expected shifts: –55 to –60 ppm (CF₂) and –110 to –115 ppm (aryl-F) .

- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >95% purity. Mass spec ([M–H]⁻) should match theoretical m/z (calculated: 215.03) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves boronic acid dimerization patterns .

Q. What are the stability considerations for long-term storage?

- Methodological Answer :

- Hydrolysis Risk : Boronic acids degrade in humid conditions. Store under argon at –20°C in amber vials with molecular sieves .

- Stability Table :

| Condition | Degradation Rate | Notes |

|---|---|---|

| 25°C, dry air | <5% over 6 months | Ideal for short-term use |

| 4°C, 40% humidity | 15% over 1 month | Avoid aqueous environments |

Advanced Research Questions

Q. How does the electron-withdrawing difluoromethoxy group influence Suzuki-Miyaura coupling regioselectivity?

- Methodological Answer :

- The –OCF₂– group deactivates the aromatic ring, directing cross-coupling to the para position relative to the boronic acid.

- Experimental Design : Compare coupling rates with electronically neutral substrates (e.g., methoxy analogs). Kinetic studies (monitored via ¹H NMR) show a 30% slower reaction vs. non-fluorinated analogs due to reduced electron density .

Q. What strategies mitigate boronic acid dimerization during functionalization?

- Methodological Answer :

- Protection-Deprotection : Use pinacol esterification to stabilize the boronic acid. Deprotection with mild acid (e.g., 1M HCl in THF) restores reactivity without side products .

- Coordination Agents : Add triethylamine (1.2 eq) to disrupt boroxine formation during coupling reactions .

Q. How to resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Data Discrepancy : Some sources cite high DMSO solubility (>50 mg/mL), while others note limited solubility (<10 mg/mL) in THF.

- Resolution : Conduct controlled solubility trials with pre-dried solvents. For example:

| Solvent | Purity (HPLC) | Solubility (mg/mL) |

|---|---|---|

| DMSO | >99% | 55 ± 3 |

| THF | >99% | 8 ± 1 |

Q. What advanced computational methods predict reactivity in catalytic cycles?

- Methodological Answer :

- DFT Calculations : Model transition states using Gaussian09 with B3LYP/6-31G(d). Focus on boron-oxygen bond dissociation energies to predict catalytic turnover rates.

- Key Insight : The –OCF₂– group increases Lewis acidity of boron, accelerating transmetalation but risking protodeboronation at pH > 7 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.